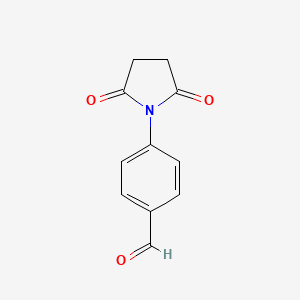
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO3 It is characterized by a benzaldehyde group attached to a 2,5-dioxopyrrolidin-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biological pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a carbonate group instead of an aldehyde.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a propanamide group, showing different biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in multiple research and industrial applications .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-4,7H,5-6H2 |
InChI-Schlüssel |
YMWUCDPBVOWTOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















